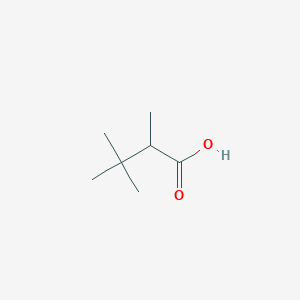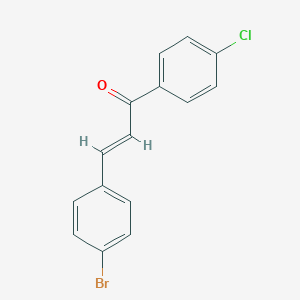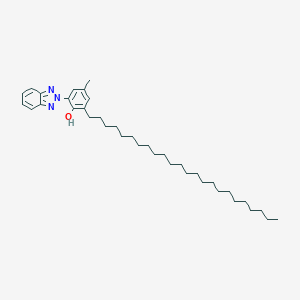
2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol, commonly known as Tinuvin 770, is a UV stabilizer used in various industrial applications. It is a highly effective additive that protects materials from the harmful effects of UV radiation. The compound is widely used in the plastic, rubber, and coating industries, as well as in the production of adhesives and sealants.
Wirkmechanismus
Tinuvin 770 works by absorbing UV radiation and converting it into less harmful energy. The compound acts as a shield, preventing UV radiation from reaching the material it is protecting. This mechanism of action makes Tinuvin 770 an effective UV stabilizer for a wide range of materials.
Biochemische Und Physiologische Effekte
Tinuvin 770 is not intended for use in drug formulations, and as such, there is limited information available on its biochemical and physiological effects. However, studies have shown that the compound is biodegradable and does not accumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tinuvin 770 is its high effectiveness as a UV stabilizer. The compound is also easy to use and has a long shelf life. However, its use is limited to industrial applications, and it may not be suitable for all materials. Additionally, the synthesis of Tinuvin 770 is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on Tinuvin 770. One area of interest is the development of more efficient synthesis methods. Another area of research is the potential use of Tinuvin 770 in the preservation of cultural heritage materials. Additionally, there is a need for further studies on the biodegradability and environmental impact of the compound.
Conclusion:
Tinuvin 770 is a highly effective UV stabilizer used in various industrial applications. Its mechanism of action involves absorbing UV radiation and converting it into less harmful energy. The compound has been extensively studied for its UV stabilizing properties and has been found to be highly effective in protecting various materials from UV radiation. While its use is limited to industrial applications, there are several future directions for research on Tinuvin 770, including the development of more efficient synthesis methods and the potential use of the compound in the preservation of cultural heritage materials.
Wissenschaftliche Forschungsanwendungen
Tinuvin 770 has been extensively studied for its UV stabilizing properties. It has been found to be highly effective in protecting various materials from UV radiation, including plastics, rubber, and coatings. The compound has also been studied for its potential use in the preservation of cultural heritage materials, such as paintings and sculptures.
Eigenschaften
CAS-Nummer |
104487-30-1 |
|---|---|
Produktname |
2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol |
Molekularformel |
C37H59N3O |
Molekulargewicht |
561.9 g/mol |
IUPAC-Name |
2-(benzotriazol-2-yl)-4-methyl-6-tetracosylphenol |
InChI |
InChI=1S/C37H59N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-33-30-32(2)31-36(37(33)41)40-38-34-28-25-26-29-35(34)39-40/h25-26,28-31,41H,3-24,27H2,1-2H3 |
InChI-Schlüssel |
KEGYWMCBTWLUME-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

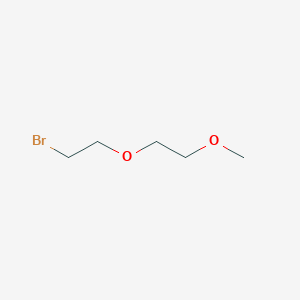
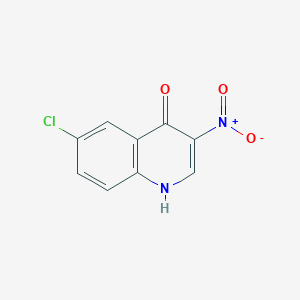
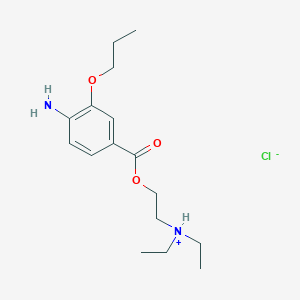
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)


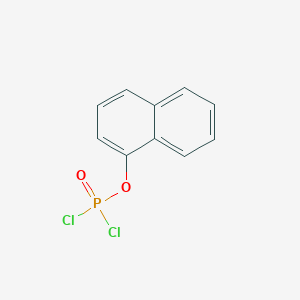
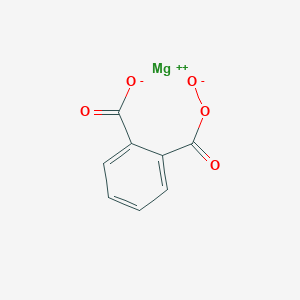


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
